molecular formula C10H9NO3S B029171 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione CAS No. 74772-78-4

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Cat. No. B029171
CAS RN: 74772-78-4
M. Wt: 223.25 g/mol
InChI Key: NKOHRVBBQISBSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and its derivatives involves several key steps that contribute to its structure and potential biological activities. Studies have shown the synthesis of derivatives of 5-substituted thiazolidine-2,4-diones to evaluate their hypoglycemic and hypolipidemic activities, indicating the significance of the 5-(4-oxybenzyl) moiety for substantial activity (Sohda et al., 1982). Another approach involves the synthesis and characterization of thiazolidine-2,4-dione derivatives through IR and H-NMR spectral analysis, highlighting their antibacterial and antifungal activities (Rajput et al., 2011).

Molecular Structure Analysis

The molecular structure of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione derivatives has been elucidated through various spectroscopic methods, including IR, 1H NMR, and MS spectroscopy. The crystal structure of certain derivatives has been determined using single-crystal X-ray diffraction data, providing insights into the compound's stereochemistry and its potential interactions with biological targets (Popov-Pergal et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione includes its ability to undergo various chemical transformations, such as N-alkylation and O-alkylation, under specific conditions. These reactions are crucial for the synthesis of bioactive multitargeting agents, demonstrating the compound's versatility in medicinal chemistry (Marc et al., 2021).

Physical Properties Analysis

The physical properties of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione derivatives, such as solubility, melting point, and crystal structure, are important for understanding their behavior in biological systems and potential applications. These properties are often determined through comprehensive physicochemical characterization methods.

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, stability, and functional group transformations, are critical for its biological activities. The thiazolidine-2,4-dione core is known for its ability to bind to a variety of protein targets, making these compounds valuable in the development of therapeutic agents. Studies focusing on modifications of the thiazolidine-2,4-dione structure have shown significant impacts on its biological activities, illustrating the importance of chemical properties in drug design and discovery.

For more comprehensive insights into 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and related compounds, the following references provide detailed information across synthesis, molecular structure, chemical reactions, and properties:

Scientific Research Applications

  • Hypoglycemic and Hypolipidemic Activity: Sohda et al. (1982) found that 5-(4-oxybenzyl) benzylthiazolidine-2,4-dione (ADD-3878) exhibits promising hypoglycemic and hypolipidemic activity, with specific derivatives showing favorable properties (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).

  • Anticancer Potential: Rodrigues et al. (2018) demonstrated that a derivative, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, showed genotoxic activity against NCI-H292 lung cancer cells, suggesting its potential as targeted therapy for lung cancer (Rodrigues et al., 2018).

  • Oral Hypoglycemic Activity: Kawale et al. (2020) noted that sulphonyl linked thiazolidine-2,4-diones show promising oral hypoglycemic activity, indicating potential as diabetes treatments (Kawale, Nade, Deshmukh, & Dumbare, 2020).

  • Antibacterial and Antifungal Activity: Rajput et al. (2011) found that novel 5(4-(4-substituted)Aminobenzylidine)thiazolidine-2,4-dione derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with weak antifungal activity (Rajput, Sisodia, Badwaik, Thakur, & Nagori, 2011).

  • Potential as Antihistamines: Popov-Pergal et al. (2005) observed that 5-arylidene-3-(4′-bromobenzyl)thiazolidine-2,4-diones show potential as antihistamines due to their low toxicity and high pharmacological activity (Popov-Pergal, Pergal, Csanádi, & Djoković, 2005).

  • Bioactive Multitargeting Agents: Marc et al. (2021) synthesized N-alkylated derivatives of (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4‑dione in an alkaline environment, offering potential for bioactive multitargeting agents (Marc, Stana, Pîrnău, Vlase, Oniga, & Oniga, 2021).

  • Cytotoxic Activity: Tran et al. (2018) studied diesters derived from 5-(hydroxybenzylidene)thiazolidine-2,4-diones and found no significant cytotoxic activity against MCF-7 cells (Tran, Nguyen, Nguyen, Nguyen, Vo, & Nguyend, 2018).

  • Insulin Sensitization Mechanisms: Gutiérrez-Hernández et al. (2019) reported that benzimidazole-thiazolidinedione hybrids show antidiabetic action linked to insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).

  • Intermediate Drug Synthesis: Shouman et al. (2021) utilized a microtube reactor system for efficient synthesis of (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione intermediate drug (Shouman, El‑Shazly, Elkady, Sabry, Kamogawa, Nonaka, Sasaki, & Kawahara, 2021).

  • Antimicrobial Activity: Stana et al. (2014) showed that new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones have promising antimicrobial activity against various bacteria and fungi (Stana, Tiperciuc, Duma, Pîrnău, Vérité, & Oniga, 2014).

Safety And Hazards

The safety information for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione includes hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The compound 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is useful as an intermediate for the synthesis of thiazolidinedione-based compounds . These compounds have a number of pharmacological activities and are important in the development of new drugs .

properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOHRVBBQISBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270095
Record name 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

CAS RN

74772-78-4
Record name 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74772-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U-90441
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-90441
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 51 (6.00 g, 27 mmol) in glacial acetic acid (100 mL) was added ammonium formate (6.27 g, 100 mmol) and 10% Pd on carbon (5.80 g) and the mixture was heated to vigorous reflux for 16 h. The mixture was cooled to room temperature then filtered through Celite. Most of the acetic acid was removed in vacuo then the crude product was dissolved in ethyl acetate (250 mL), washed with water (2×250 mL) then brine (250 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to yield a beige solid (5.35 g, 85%). 1H NMR: (400 MHz, DMSO-d6): δ 11.98 (bs, 1H), 9.32 (s, 1H), 7.02 (d, J=8.4 Hz, 2H), 6.68 (d, J=8.4 Hz, 2H), 4.82 (dd, J=8.4 and 4.0 Hz, 1H), 3.25 (dd, J=14.4 and 4.4 Hz, 1H), 2.99 (dd, J=14.0 and 9.2 Hz, 1H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
catalyst
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
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Reactant of Route 5
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Reactant of Route 6
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Citations

For This Compound
31
Citations
MA Shouman, AH El-Shazly, MF Elkady… - Chemical Engineering …, 2022 - Elsevier
Microreactor technology is considered a breakthrough technology that can replace regular reactors systems as microreactors deliver proper mixing and reaction performance which …
Number of citations: 1 www.sciencedirect.com
M Oguchi, K Wada, H Honma, A Tanaka… - Journal of Medicinal …, 2000 - ACS Publications
A series of imidazopyridine thiazolidine-2,4-diones were designed and synthesized from their corresponding pyridines. These compounds represent conformationally restricted …
Number of citations: 123 pubs.acs.org
T FUJITA, Y KAWAMArsU - Studies, 1982 - jlc.jst.go.jp
More than 100 5-substituted thiazolidine-2, 4-diones were prepared and their hypoglycemic and hypolipidemic activities were evaluated with genetically obese and diabetic mice, …
Number of citations: 0 jlc.jst.go.jp
R Jeon, YJ Kim, Y Cheon, JH Ryu - Archives of pharmacal research, 2006 - Springer
Benzothiazole derivatives of thiazolidinediones (TZD) were synthesized using a modified Mitsunobu reaction of 2-(benzothiazol-2-ylmethylamino)ethanol (2) with 5-(4-hydroxybenzyl)-3-…
Number of citations: 29 link.springer.com
H Kumar, A Deep, RK Marwaha - Mini Reviews in Medicinal …, 2019 - ingentaconnect.com
Thiazolidin-2,4-dione (TZD) possessing an active methylene constitute an important chemical class of compounds for the development of new drugs. So, many scholars have …
Number of citations: 6 www.ingentaconnect.com
R Jeon, SY Park - Archives of pharmacal research, 2004 - Springer
The peroxisome proliferator-activated receptors (PPARs) are a primary regulator of lipid metabolism. Potency for activation of PPARγ, one of a subfamily of PPARs, particularly mirrors …
Number of citations: 58 link.springer.com
HJ Gim, BM Kang, R Jeon - Archives of pharmacal research, 2007 - Springer
Thiazolidinedione derivatives are potential antidiabetic drugs that bind and activate peroxisome proliferator activated receptor γ (PPARγ), which is a member of the nuclear hormone …
Number of citations: 26 link.springer.com
SM Lee, R Jeon - Archives of pharmacal research, 2005 - Springer
Polymers, containing 5-(4-0-methylacryloylbenzyl)thiazolidine-2,4-dione [MABTZD]; poly (MABTZD), poly(MABTZD-co-AA) and poly(MABTZD-co-AMAA), were prepared, and identified …
Number of citations: 1 link.springer.com
PJ Harrington - 2011 - books.google.com
There is a need to explain that generic versions of a drug may not be manufactured by the same process as brand-name drugs and that the different processes may have dramatically …
Number of citations: 52 books.google.com
JO Park, YG Kim, HI Son, YJ Lee, EM Kim - WO2009148195 (A1)
Number of citations: 2

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